molecular formula C22H23N3O3S2 B2935652 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 496777-16-3

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Katalognummer: B2935652
CAS-Nummer: 496777-16-3
Molekulargewicht: 441.56
InChI-Schlüssel: JPGROJDTYYEIFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-phenylthiazol-2-yl group and a 4-methylpiperidin-1-ylsulfonyl moiety. Its structure combines a sulfonamide bridge, which enhances metabolic stability and binding affinity, with a thiazole ring known for modulating biological activity in kinase inhibitors and anti-inflammatory agents .

Eigenschaften

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-16-11-13-25(14-12-16)30(27,28)19-9-7-18(8-10-19)21(26)24-22-23-20(15-29-22)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGROJDTYYEIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S with a molecular weight of 342.44 g/mol. The structure features a sulfonamide group attached to a piperidine ring, which is known to enhance bioactivity through various mechanisms.

Structural Formula

4 4 methylpiperidin 1 yl sulfonyl N 4 phenylthiazol 2 yl benzamide\text{4 4 methylpiperidin 1 yl sulfonyl N 4 phenylthiazol 2 yl benzamide}

Histone Deacetylase (HDAC) Inhibition

Research indicates that compounds similar to this structure may act as HDAC inhibitors , which are crucial in regulating gene expression and have implications in cancer therapy. The sulfonamide moiety contributes to the binding affinity for the HDAC enzyme, leading to increased acetylation of histones and subsequent modulation of gene expression .

Monoamine Oxidase (MAO) Inhibition

Another proposed mechanism involves the inhibition of monoamine oxidase (MAO) enzymes. Compounds with structural similarities have demonstrated significant inhibitory activity against MAO-A and MAO-B, suggesting that this compound could potentially affect neurotransmitter levels, influencing mood and cognitive functions .

Antiproliferative Effects

In vitro studies have shown that related compounds exhibit antiproliferative activity against various cancer cell lines. For example, derivatives with a similar piperidine structure were tested against HCT-116 colon carcinoma cells, revealing submicromolar IC50 values, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through screening against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results suggest that it may possess antibacterial activity, although further investigations are necessary to quantify this effect .

Study on HDAC Inhibition

A study conducted by researchers synthesized various derivatives based on the sulfonamide-piperidine scaffold and evaluated their HDAC inhibitory activities. The most promising compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cancer treatment .

MAO Inhibition Profile

In another study focusing on MAO inhibition, several analogs were synthesized and tested. Compounds similar to 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide demonstrated significant inhibition against MAO-A with IC50 values comparable to established inhibitors like moclobemide .

CompoundIC50 (μM)Target Enzyme
Compound A0.060 ± 0.002MAO-A
Compound B0.241 ± 0.011MAO-A
Compound C0.500 ± 0.050HDAC

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Modifications

Thiazole vs. Other Azoles
  • This modification decreases antiproliferative activity in melanoma (LOX IMVI cells: GP = 44.78% vs. thiazole-based compounds) .
  • Morpholine-Linked Thiazoles : VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine, ) substitutes the piperidine with morpholine, increasing polarity but reducing lipophilicity (cLogP ≈ 2.1 vs. 3.5 for the target compound), which may limit blood-brain barrier penetration .
Benzamide Substituents
  • Trifluoromethyl Modification : ML364 () introduces a trifluoromethyl group to the benzamide ring, enhancing electron-withdrawing effects and metabolic resistance. This increases inhibitory potency against specific cancer cell lines (e.g., NCI-H522 lung cancer) by ~40% compared to unsubstituted analogs .
  • Sulfonamido vs.

Substituent Effects on Thiazole and Piperidine Moieties

Thiazole 4-Position Modifications
  • Phenyl vs. Halogenated Phenyl : Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, ) uses a 2,5-dimethylphenyl group, increasing steric hindrance and reducing NF-κB activation potency (EC₅₀ = 1.2 µM) compared to the target compound’s phenyl group (EC₅₀ = 0.8 µM) .
  • Chlorophenyl Substitution: N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (, compound 16) shows 11% growth inhibition in renal cancer (UO-31), highlighting the trade-off between halogenation and activity .
Piperidine Modifications
  • 4-Methylpiperidine vs. Unsubstituted Piperidine : The 4-methyl group in the target compound reduces basicity (pKa ≈ 7.8 vs. 8.5 for piperidine) and metabolic oxidation, improving pharmacokinetic stability. In contrast, 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () replaces benzamide with acetamide, decreasing plasma protein binding (85% vs. 92%) .
  • Morpholine vs. Piperidine : VPC-14449 () uses morpholine, which increases solubility (logS = -3.2 vs. -4.1 for piperidine derivatives) but reduces AR-V7 splice variant inhibition (IC₅₀ = 5.3 µM vs. 2.8 µM for the target) .
NF-κB Pathway Activation

The target compound’s piperidin-1-ylsulfonyl group enhances NF-κB signal prolongation (12-h activation = 85%) compared to dimethylsulfamoyl analogs (compound 50: 72%) by stabilizing hydrophobic interactions with IκB kinase (IKK) .

Antiproliferative Effects
  • Triazole-Thiazole Hybrids: 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits LOX IMVI melanoma cells (GP = 44.78%) but is less potent than the target compound in lung cancer models .
  • Thiazole-Benzamide Derivatives : N-(4-phenylthiazol-2-yl)-4-nitrobenzamide (, compound 13) shows moderate antimicrobial activity (MIC = 16 µg/mL for S. aureus), whereas the target compound’s sulfonyl group may shift activity toward eukaryotic targets .
Spectral Characteristics
  • IR Spectroscopy : The target compound’s sulfonyl group exhibits νS=O stretches at 1247–1255 cm⁻¹, similar to triazole-thiones () but distinct from sulfonamides (νS=O ≈ 1160–1180 cm⁻¹) .
  • NMR Shifts : The 4-phenylthiazole proton resonates at δ 7.8–8.1 ppm (¹H-NMR), comparable to N-(4-phenylthiazol-2-yl)-hexanamide (δ 7.9 ppm, ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.